(E)-3-ethylpent-3-en-1-ol
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Overview
Description
(E)-3-ethylpent-3-en-1-ol is an organic compound characterized by the presence of an alkene and a hydroxyl group. It is a member of the class of compounds known as alkenols, which are alkenes substituted by a hydroxyl group. The compound’s structure includes a double bond between the third and fourth carbon atoms and an ethyl group attached to the third carbon atom, making it an (E)-isomer due to the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-ethylpent-3-en-1-ol can be achieved through various methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For instance, ethylmagnesium bromide can react with 3-penten-2-one to form this compound.
Hydroboration-Oxidation: Another method involves the hydroboration of 3-ethylpent-1-yne followed by oxidation. This method ensures the formation of the (E)-isomer due to the syn addition of borane.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to maintain the desired isomeric purity.
Chemical Reactions Analysis
Types of Reactions: (E)-3-ethylpent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to form (E)-3-ethylpentan-1-ol using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: (E)-3-ethylpent-3-enal or (E)-3-ethylpent-3-enoic acid.
Reduction: (E)-3-ethylpentan-1-ol.
Substitution: (E)-3-ethylpent-3-enyl chloride or bromide.
Scientific Research Applications
(E)-3-ethylpent-3-en-1-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (E)-3-ethylpent-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(Z)-3-ethylpent-3-en-1-ol: The (Z)-isomer of the compound, which has different spatial arrangement and potentially different reactivity and biological activity.
3-ethylpentan-1-ol: A saturated alcohol with similar carbon chain length but lacking the double bond.
3-ethylpent-3-en-2-ol: An isomer with the hydroxyl group on the second carbon atom.
Uniqueness: (E)-3-ethylpent-3-en-1-ol is unique due to its specific (E)-configuration, which influences its chemical reactivity and biological interactions. The presence of both an alkene and a hydroxyl group allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(E)-3-ethylpent-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h3,8H,4-6H2,1-2H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZULFHUKNCGI-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-27-9 |
Source
|
Record name | 3-ethylpent-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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